molecular formula C7H13NO B1375082 6-Azaspiro[2.5]octan-4-ol CAS No. 955082-88-9

6-Azaspiro[2.5]octan-4-ol

Cat. No. B1375082
CAS RN: 955082-88-9
M. Wt: 127.18 g/mol
InChI Key: UTLJTKFPIYWIRV-UHFFFAOYSA-N
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Description

6-Azaspiro[2.5]octan-4-ol is a chemical compound characterized by a spirocycle structure . It has been studied as a potent and selective antagonist of the muscarinic acetylcholine receptor subtype 4 (mAChR 4) .


Synthesis Analysis

The synthesis of chiral 6-Azaspiro[2.5]octanes, including 6-Azaspiro[2.5]octan-4-ol, involves structure-activity relationship (SAR) studies on a chiral scaffold . The R enantiomer was found to possess excellent human and rat M4 potency .


Molecular Structure Analysis

The molecular structure of 6-Azaspiro[2.5]octan-4-ol has been analyzed using X-ray crystallographic analysis . The compound’s linear formula is C7H14ClNO .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Azaspiro[2.5]octan-4-ol include its molecular formula (C7H14ClNO), average mass (163.645 Da), and monoisotopic mass (163.076385 Da) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative can lead to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthesis approach is demonstrated in the creation of N-Boc-2,3-methano-β-proline, illustrating the compound's versatility in organic synthesis (Adamovskyi et al., 2014).

  • Conformational Analysis : Detailed structural and conformational analysis of 1-oxa-6-azaspiro[2.5]octane derivatives has been conducted using NMR spectroscopy. This analysis helps in understanding the relative configuration and preferred conformations, providing insight into the molecular behavior of these compounds (Montalvo-González & Ariza-Castolo, 2012).

Drug Discovery and Design

  • Diversity-Oriented Synthesis : A method involving multicomponent condensation has been developed for rapid access to various azaspirocycles, including 5-azaspiro[2.5]octanes. These compounds serve as functionalized scaffolds in drug discovery, highlighting their potential in medicinal chemistry (Wipf et al., 2004).

  • Novel Spirocycles for Drug Discovery : Research has focused on synthesizing new classes of thia/oxa-azaspiro[3.4]octanes, which are envisioned as multifunctional and structurally diverse modules for drug discovery. Enantioselective approaches to these spirocycles have been explored, demonstrating their potential in the pharmaceutical industry (Li et al., 2013).

  • Histamine-3 Receptor Antagonists : A series of azaspiro[2.5]octane carboxamide scaffold-based compounds have been identified as potent and selective histamine-3 receptor antagonists. These compounds exhibit promising pharmacodynamic and pharmacokinetic properties, demonstrating their potential in treating cognitive disorders (Brown et al., 2014).

Material Science and Chemistry

  • Corrosion Inhibition : Spirocyclopropane derivatives, including 5,7-dioxaspiro[2.5]octanes, have been studied for their ability to inhibit corrosion in metals. These compounds show effectiveness in acidic environments and offer insights into the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

  • Amino Acid Synthesis : The synthesis of amino acids derived from 6-azaspiro[3.3]heptane demonstrates the use of spirocyclic scaffolds in the field of biochemistry and drug design. These amino acids add to the family of sterically constrained amino acids, useful in various chemical and biochemical applications (Radchenko et al., 2010).

Future Directions

The future directions for research on 6-Azaspiro[2.5]octan-4-ol could involve further studies on its pharmacological effects, particularly its role as an antagonist of the mAChR 4 . Additionally, its synthesis process could be optimized further, and its potential applications in medicine could be explored.

properties

IUPAC Name

6-azaspiro[2.5]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLJTKFPIYWIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[2.5]octan-4-ol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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